molecular formula C7H7FN2O2 B1359261 5-Fluoro-2-methyl-4-nitroaniline CAS No. 633327-50-1

5-Fluoro-2-methyl-4-nitroaniline

Cat. No. B1359261
M. Wt: 170.14 g/mol
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is an important organic synthesis intermediate .


Synthesis Analysis

The synthesis of “5-Fluoro-2-methyl-4-nitroaniline” can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be synthesized by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methyl-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fifth position, a methyl group at the second position, and a nitro group at the fourth position .


Chemical Reactions Analysis

“5-Fluoro-2-methyl-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .

Scientific Research Applications

1. Detection of 4-Nitroaniline in Water

  • Application Summary : A novel molecularly imprinted fluorescent sensor was developed for the determination of 4-nitroaniline (4-NA) in water . This sensor was synthesized via free radical polymerization with a fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo (bisisobutyronitrile) as the initiator .
  • Methods of Application : The fluorescent sensor was characterized through Fourier transform infrared, scanning electron microscopy, Brunauer–Emmett–Teller analysis, and fluorescence spectrophotometry .
  • Results : The fluorescent sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA, with good linear relationships of 2.67–10,000 nM . The practical applicability of the fluorescence sensor in detecting 4-NA in industrial wastewater and spiked environmental water was demonstrated, and a satisfactory result was obtained .

2. Synthesis of 3-Chloro-5-Methylphenyl Isocyanate

  • Application Summary : 2-Methyl-4-nitroaniline was used as the starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

3. Preparation of In-Plane Aligned Nanofibers

  • Application Summary : 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

4. Synthesis of Bioactive Molecules

  • Application Summary : 4-fluoro-2-Methoxy-5-nitroaniline can be used as an intermediate in organic synthesis and biochemical synthesis, and it is used in the preparation and production of pharmaceutical and bioactive molecules .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

5. Synthesis of Pharmaceutical Compounds

  • Application Summary : 4-Fluoro-2-Methoxy-5-nitroaniline possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry. These properties allow it to be used as an intermediate in the synthesis of pharmaceutical compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

6. Preparation of Polycrystalline Thin Films

  • Application Summary : 2-Methyl-4-nitroaniline was used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

5-fluoro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRYLRYVZYEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630218
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-4-nitroaniline

CAS RN

633327-50-1
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3.5 g of N-(5-fluoro-2-methyl-4-nitrophenyl)-acetamide in 5N hydrochloric acid was heated under reflux for 1 hour. After allowing to cool, the solution was neutralized with potassium carbonate, and extracted with 80 mL of ethylacetate. The organic layer was dried over anhydrous magnesium sulfate, allowed to pass through a silica gel pad, and then the solvent was distilled off under reduced pressure, to afford 2.69 g of the title compound as ocher crystals.
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3.5 g
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Synthesis routes and methods II

Procedure details

The product from Step (a) (5.00 g, 29.9 mmol, 1 equiv) was dissolved in concentrated H2SO4 (30 mL) and cooled to 0° C. Concentrated HNO3 (2.2 mL) was added slowly via pipet, and the solution gradually became dark brown. After 30 minutes at 0° C., the reaction mixture was poured onto ice (˜200 mL), and the mixture was allowed to stir and warm to room temperature. The solid precipitate was collected by filtration and washed several times with water. The solid was suspended in 6N HCl (30 mL) and the mixture was heated to reflux for 5 hours, then stirred at room temperature for 18 hours. The reaction mixture was diluted with H2O and neutralized with solid K2CO3. The resulting precipitate was collected by filtration and rinsed several times with water, affording 2.82 g (55%) of the title compound as a brown solid. MS (ES+) m/e 171 [M+H].
Quantity
5 g
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30 mL
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2.2 mL
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Yield
55%

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